
3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol is an organic compound that features a cyclobutyl ring, a thietan-3-ylamino group, and a propan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol typically involves multi-step organic reactions. One common approach is to start with cyclobutyl derivatives and introduce the thietan-3-ylamino group through nucleophilic substitution reactions. The final step often involves the reduction of an intermediate compound to yield the desired propan-1-ol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism by which 3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, altering their activity. Detailed studies would be required to elucidate the exact mechanism of action.
類似化合物との比較
Similar Compounds
Cyclobutyl derivatives: Compounds with similar cyclobutyl rings.
Thietan-3-ylamino derivatives: Compounds featuring the thietan-3-ylamino group.
Propan-1-ol derivatives: Compounds with a similar propan-1-ol backbone.
Uniqueness
What sets 3-Cyclobutyl-2-((thietan-3-ylamino)methyl)propan-1-ol apart is the combination of these three structural elements, which may confer unique chemical and biological properties not found in other compounds.
特性
分子式 |
C11H21NOS |
|---|---|
分子量 |
215.36 g/mol |
IUPAC名 |
2-(cyclobutylmethyl)-3-(thietan-3-ylamino)propan-1-ol |
InChI |
InChI=1S/C11H21NOS/c13-6-10(4-9-2-1-3-9)5-12-11-7-14-8-11/h9-13H,1-8H2 |
InChIキー |
NLYSSXVYXIXSGX-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CC(CNC2CSC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


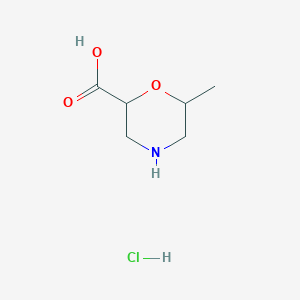
![2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline](/img/structure/B12937220.png)
![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)

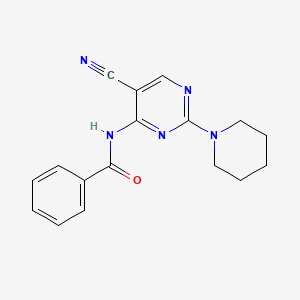
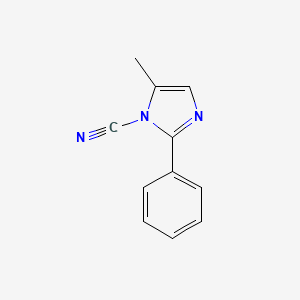
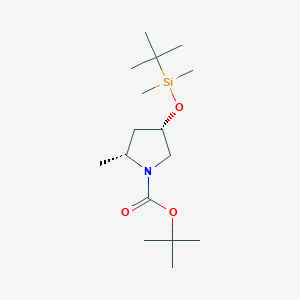
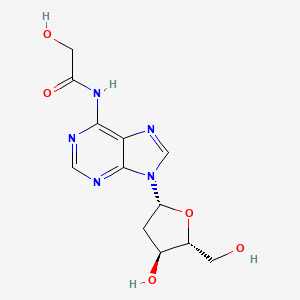
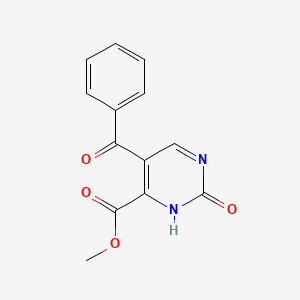
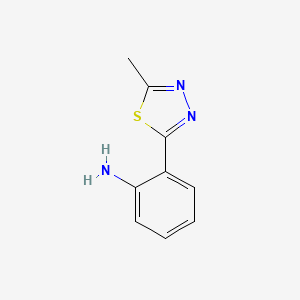
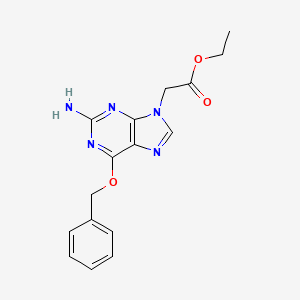
![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)


